molecular formula C9H8FNO4 B2549157 3-(2-Fluoro-4-nitrophenoxy)oxetane CAS No. 1356114-72-1

3-(2-Fluoro-4-nitrophenoxy)oxetane

Cat. No. B2549157
CAS RN: 1356114-72-1
M. Wt: 213.164
InChI Key: DKJYFKFFAXHGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from simple precursors. For instance, "3-Fluoro-4-nitrophenol" was synthesized from "2,4-difluoronitrobenzene" through methoxylation and demethylation . Another synthesis route for a related compound started from "m-fluoroaniline" and involved diazotization, hydrolysis, nitration, and separation of isomers . These methods indicate that the synthesis of "3-(2-Fluoro-4-nitrophenoxy)oxetane" would likely involve halogenated intermediates and protective group strategies.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic methods and theoretical calculations. For example, a Schiff-base molecule with a bromo-fluoro-nitrophenyl group was characterized using FT-IR, UV-Vis, NMR, and X-ray diffraction, and its electronic properties were investigated using DFT calculations . This suggests that similar techniques could be used to analyze the molecular structure of "this compound".

Chemical Reactions Analysis

The reactivity of related compounds has been explored in the context of forming liquid crystalline materials and synthesizing pharmaceutical intermediates. Novel compounds with a "3-fluoro-4-cyanophenoxy" group were synthesized and their mesomorphic properties were studied, indicating that the introduction of a fluoro and nitro group can influence the material's phase behavior . Additionally, the synthesis of a key intermediate for an antibiotic drug candidate involved the formation of an azetidine ring, demonstrating the potential for constructing complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been determined through experimental and computational methods. The Schiff-base compound's polarizability and hyperpolarizability were calculated, providing insight into its nonlinear optical properties . The liquid crystalline compounds' bond lengths, angles, and dihedral angles were calculated, showing little variation between compounds and a tendency towards a planar structure . These findings suggest that "this compound" would also exhibit specific physical and chemical properties that could be predicted and analyzed using similar methods.

Scientific Research Applications

Fluorescence Sensing and Detection

A fluorescence sensing approach utilizes graphitic carbon nitride nanosheets for the selective and sensitive detection of 2,4,6-trinitrophenol (TNP) in aqueous solutions. This method leverages the fluorescence quenching of the nanosheets through strong inner filter effects and molecular interactions, demonstrating potential applications for TNP visual detection in natural water samples, enhancing public safety and security (Rong et al., 2015).

Synthesis and Chemical Properties

The synthesis of 3-Fluoro-4-nitrophenol from 2,4-difluoronitrobenzene through methoxylation and demethylation processes was studied, showcasing the synthesis process's influencing factors and achieving a high purity product. This research elucidates the chemical pathways and conditions favorable for synthesizing fluoro-nitrophenol compounds, contributing to their broader application in scientific research (Zhang Zhi-de, 2011).

Optical Sensing of Pollutants

Nitrogen-doped oxidized carbon dots (NOCDs) have been applied for optical sensing of 4-nitrophenol (4-NP), a significant organic pollutant. The study demonstrates the sensitivity of NOCDs towards 4-NP in water, presenting a simple and effective method for sensing low concentrations of this pollutant, potentially aiding in environmental monitoring and pollution control efforts (Bogireddy et al., 2019).

Antitumor Agents and Drug Discovery

Research into the small chemical compound S14161 and its analogues, including 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, has highlighted potent antiproliferative activities against tumor cell lines. This study underscores the potential of such compounds in blocking AKT phosphorylation and inducing cancer cell apoptosis, suggesting avenues for developing new antitumor agents (Yin et al., 2013).

Safety and Hazards

The GHS classification data indicates no specific hazards .

  • Future Directions

    • Further optimization and scale-up of the synthesis route for TBI-223 are essential for its affordability and global availability .
  • properties

    IUPAC Name

    3-(2-fluoro-4-nitrophenoxy)oxetane
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H8FNO4/c10-8-3-6(11(12)13)1-2-9(8)15-7-4-14-5-7/h1-3,7H,4-5H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DKJYFKFFAXHGSB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(CO1)OC2=C(C=C(C=C2)[N+](=O)[O-])F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H8FNO4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    213.16 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.